

1-Boc-4-(4-formylphenyl)piperazine CAS number 197638-83-8

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Compound of Interest

Compound Name: 1-Boc-4-(4-formylphenyl)piperazine

Cat. No.: B190145

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An In-depth Technical Guide to **1-Boc-4-(4-formylphenyl)piperazine** (CAS 197638-83-8): A Cornerstone Building Block in Modern Drug Discovery

Introduction

1-Boc-4-(4-formylphenyl)piperazine, identified by CAS number 197638-83-8, is a bifunctional heterocyclic compound of significant interest to researchers, scientists, and drug development professionals.^[1] Its structure uniquely combines a phenylacetaldehyde moiety with a piperazine ring, where one nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This strategic design renders it an exceptionally versatile building block in medicinal chemistry and organic synthesis.

The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs across various therapeutic areas.^[2] Its presence can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and oral bioavailability, due to the two basic nitrogen atoms.^{[3][4]} The Boc protecting group on one nitrogen allows for regioselective reactions, while the aldehyde functionality provides a reactive handle for a wide array of chemical transformations, most notably the construction of carbon-nitrogen bonds. This guide provides a comprehensive overview of the synthesis, reactivity, applications, and handling of this pivotal chemical intermediate.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective use in a laboratory setting.

Physicochemical Properties

The key properties of **1-Boc-4-(4-formylphenyl)piperazine** are summarized below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	197638-83-8	[1] [5]
Molecular Formula	C ₁₆ H ₂₂ N ₂ O ₃	[1] [6]
Molecular Weight	290.36 g/mol	[1] [5] [6]
Appearance	Solid (typically yellow)	[7] [8]
Melting Point	118-121 °C	[8] [9]
Boiling Point	~441.4 °C at 760 mmHg	[9] [10]
Purity	Typically ≥97%	[6] [11]
Storage	Keep in a dark place, sealed in dry, room temperature conditions, often under an inert atmosphere (e.g., Argon).	[7] [10] [11]
Synonyms	tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate, 4-(N-Boc-piperazin-1-yl)benzaldehyde	[1] [6]

Safety and Handling

This compound is classified as hazardous and requires careful handling.

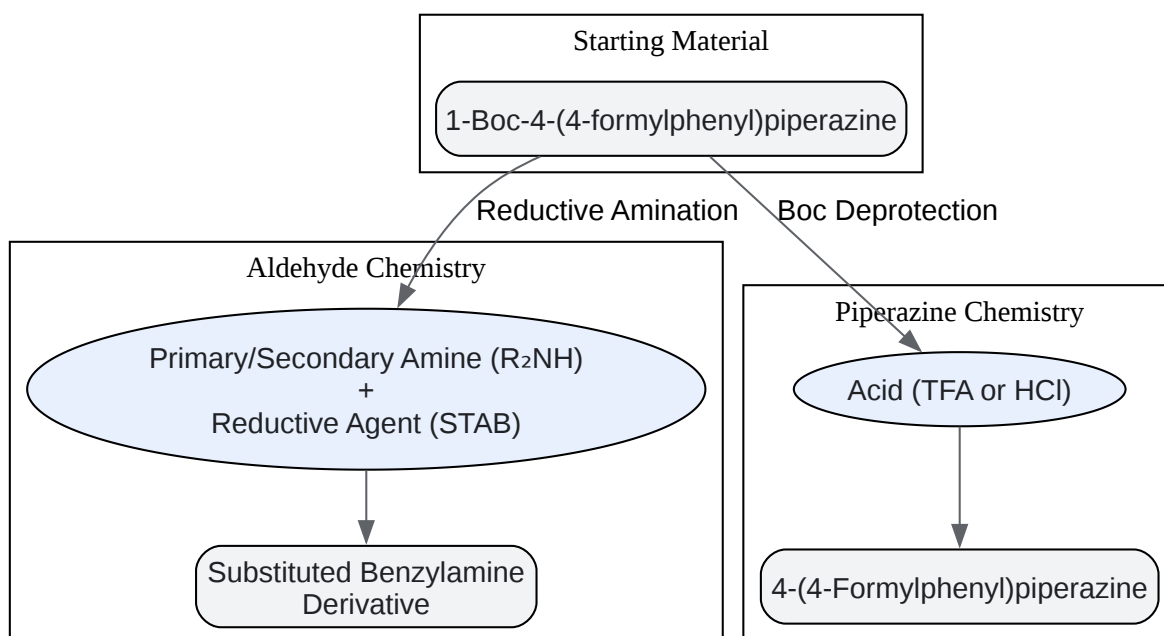
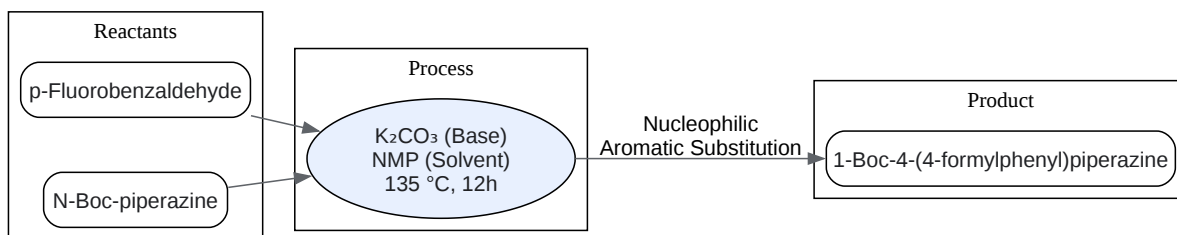
Hazard Information	Details	Source(s)
Signal Word	Danger	[7]
Pictogram	GHS06 (Skull and crossbones)	[7]
Hazard Statements	H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.	[7][12]
Precautionary Codes	P261, P264, P270, P280, P301+P310, P302+P352	[7]
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or with a respirator.	

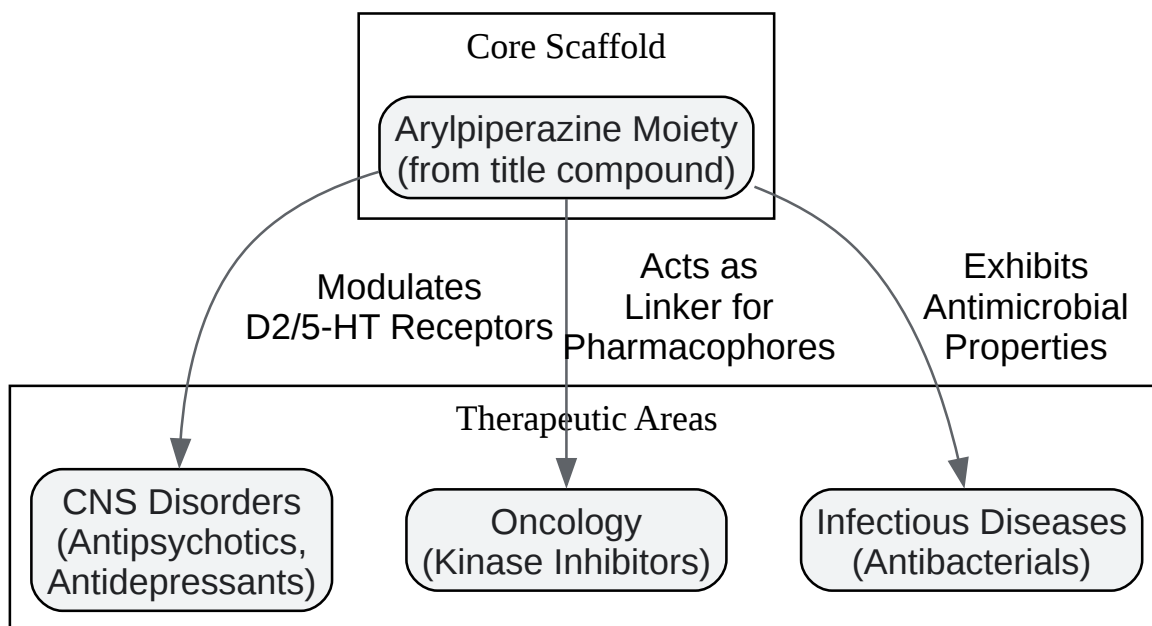
Synthesis and Purification

The most common synthesis of **1-Boc-4-(4-formylphenyl)piperazine** involves a nucleophilic aromatic substitution reaction between N-Boc-piperazine and an activated benzaldehyde derivative.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The reaction proceeds by displacing a good leaving group, typically a halide like fluorine, from the para position of benzaldehyde with the secondary amine of N-Boc-piperazine. The reaction is driven by heat and facilitated by a base to neutralize the hydrogen halide formed in situ.





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